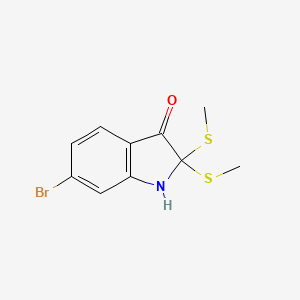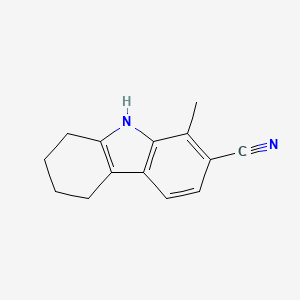
Carbazole-2-carbonitrile, 5,6,7,8-tetrahydro-1-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbazole-2-carbonitrile, 5,6,7,8-tetrahydro-1-methyl- is a chemical compound with the molecular formula C14H14N2 and a molecular weight of 210.27 g/mol . This compound is part of the carbazole family, known for its diverse applications in organic electronics, pharmaceuticals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of carbazole-2-carbonitrile, 5,6,7,8-tetrahydro-1-methyl- typically involves the fusion of carbazole and benzonitrile. One common method includes the reaction of 9H-carbazole with benzonitrile derivatives under nitrogen atmosphere. The reaction mixture is heated to 150°C for 16 hours, followed by purification through column chromatography .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions: Carbazole-2-carbonitrile, 5,6,7,8-tetrahydro-1-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carbazole derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various carbazole derivatives, which are valuable in organic electronics and pharmaceuticals .
Wissenschaftliche Forschungsanwendungen
Carbazole-2-carbonitrile, 5,6,7,8-tetrahydro-1-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: Research explores its potential as a bioactive compound with antimicrobial properties.
Medicine: It is investigated for its potential use in drug development, particularly in cancer therapy.
Industry: The compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic devices
Wirkmechanismus
The mechanism of action of carbazole-2-carbonitrile, 5,6,7,8-tetrahydro-1-methyl- involves its interaction with molecular targets such as enzymes and receptors. It can modulate biological pathways by acting as an electron donor or acceptor, influencing redox reactions and signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-Tetrahydrocarbazole: Similar in structure but lacks the nitrile group.
Carbazole: The parent compound without the tetrahydro and nitrile modifications.
1,3,6,8-Tetramethyl-carbazole: A derivative with additional methyl groups
Uniqueness: Carbazole-2-carbonitrile, 5,6,7,8-tetrahydro-1-methyl- is unique due to its specific combination of the carbazole core with a nitrile group and tetrahydro modifications. This structure imparts distinct electronic properties, making it valuable in applications like OLEDs and TADF emitters .
Eigenschaften
CAS-Nummer |
73771-63-8 |
|---|---|
Molekularformel |
C14H14N2 |
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
1-methyl-6,7,8,9-tetrahydro-5H-carbazole-2-carbonitrile |
InChI |
InChI=1S/C14H14N2/c1-9-10(8-15)6-7-12-11-4-2-3-5-13(11)16-14(9)12/h6-7,16H,2-5H2,1H3 |
InChI-Schlüssel |
GGSRSZKYYOJDNX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC2=C1NC3=C2CCCC3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[4-[Ethyl(2-hydroxyethyl)amino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium hydrogen sulphate](/img/structure/B13800661.png)

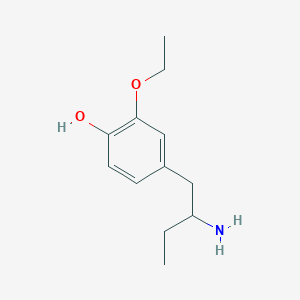
![5-Bromo-2-[[[(1-oxohexyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13800694.png)

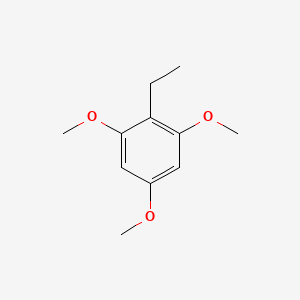
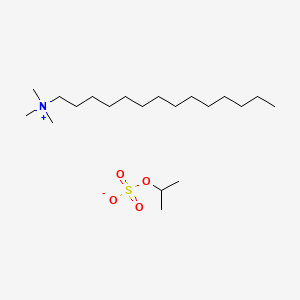
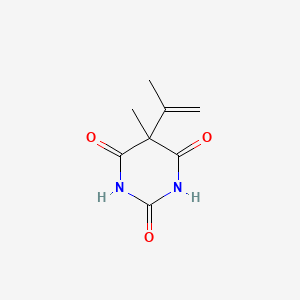
![3-[2-(Pyridin-4-yl)ethyl]pyridine](/img/structure/B13800722.png)


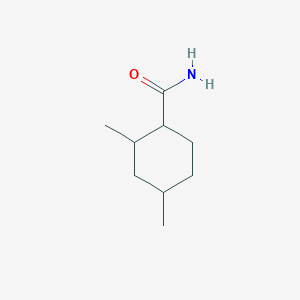
![Acetamide,2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B13800736.png)
